![molecular formula C8H17NO3 B1297784 4-[2-(2-ヒドロキシエトキシ)エチル]モルホリン CAS No. 3603-45-0](/img/structure/B1297784.png)

4-[2-(2-ヒドロキシエトキシ)エチル]モルホリン

概要

説明

The compound 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a derivative of morpholine, which is a heterocyclic amine with a ring structure composed of oxygen, nitrogen, and carbon atoms. Morpholine derivatives are known for their diverse biological activities and are often used in medicinal chemistry as building blocks for the synthesis of pharmacologically active molecules .

Synthesis Analysis

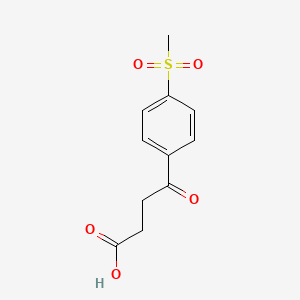

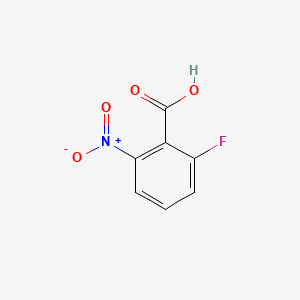

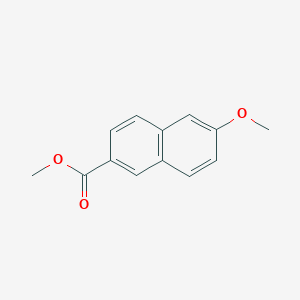

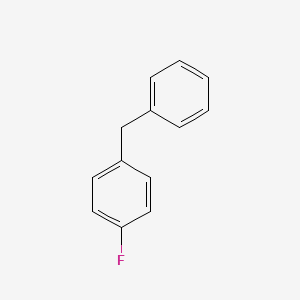

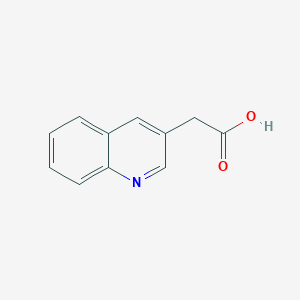

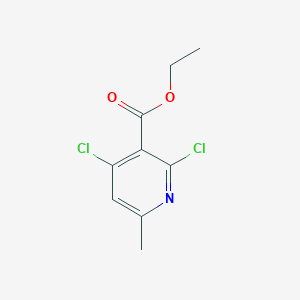

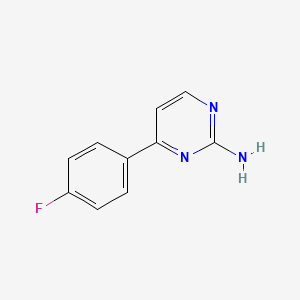

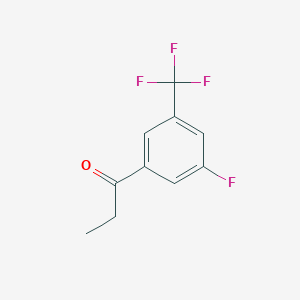

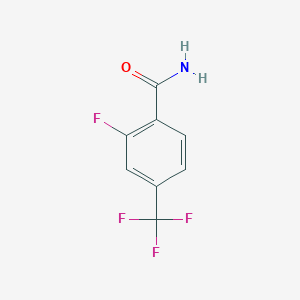

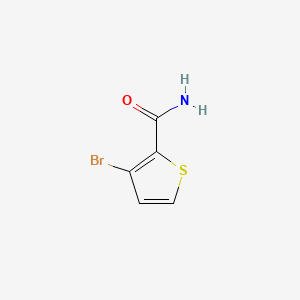

The synthesis of morpholine derivatives typically involves the reaction of 2-aminoethanol with various ketones or aldehydes to form an intermediate hydroxyaminoketone, which spontaneously cyclizes to form the tetrahydro-1,4-oxazine ring characteristic of morpholines . For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Similarly, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride is synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine . These methods highlight the versatility of morpholine synthesis, allowing for the introduction of various functional groups to the morpholine core.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be characterized using techniques such as NMR, IR, and Mass spectral studies, and in some cases, confirmed by single crystal X-ray diffraction studies . The morpholine ring typically adopts a chair conformation, which can influence the overall geometry and properties of the molecule . The inclusion of different substituents on the morpholine ring can lead to variations in the molecular structure, which can be crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including cyclization, reduction, and acidification . They can also form inclusion complexes with cyclodextrins, which can be studied using NMR spectroscopy . The reactivity of the morpholine ring allows for further functionalization and the formation of complex structures, such as the oligomerization reaction between 4-(1-ethyl-1-propenyl)morpholine and benzylideneanilines to form hexahydro-4-aza-s-indacene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as ionization constants and partition coefficients, can be determined and related to their structure and activity . These properties are important for understanding the pharmacokinetics and pharmacodynamics of the compounds. For instance, the ability of certain morpholine derivatives to act as squalene synthase inhibitors or to release nitric oxide can be linked to their chemical structure and properties .

科学的研究の応用

医薬品合成

“4-[2-(2-ヒドロキシエトキシ)エチル]モルホリン”は、多様な用途を持つ汎用的な中間体です . この化合物は、医薬品合成において主に用いられます . この化合物は、医薬品開発に使用される複雑な分子の構築ブロックとして役立ちます .

アミノアルコール類

この化合物は、アミノアルコール類に分類されます . アミノアルコール類は、アミンとアルコールの両方の官能基を含む有機化合物です. これらの化合物は、医薬品、農薬、界面活性剤、およびポリマーの合成など、幅広い科学研究用途で使用されています .

トリアゾロトリアジン誘導体

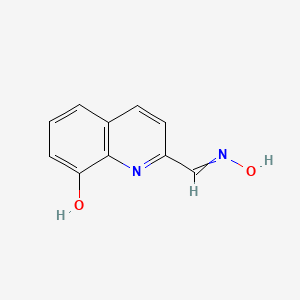

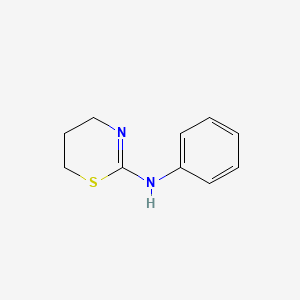

“4-[2-(2-ヒドロキシエトキシ)エチル]モルホリン”は、トリアゾロトリアジン誘導体の調製に使用されます . これらの誘導体は、A2A受容体アンタゴニストとして作用することが知られています . A2A受容体アンタゴニストは、パーキンソン病などの様々な神経疾患において治療の可能性があります .

化学合成中間体

この化合物は、科学研究と化学合成中間体として使用されています . 中間体として、様々な産業において幅広い化学物質の生産に使用できます .

Safety and Hazards

“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, ensuring adequate ventilation, and obtaining special instructions before use .

特性

IUPAC Name |

2-(2-morpholin-4-ylethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIMWOGCOCPQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332519 | |

| Record name | 2-(2-morpholinoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3603-45-0 | |

| Record name | 2-(2-morpholinoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。